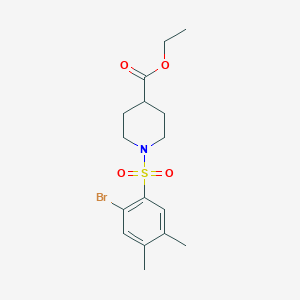

Ethyl 1-(2-bromo-4,5-dimethylbenzenesulfonyl)piperidine-4-carboxylate

Description

Ethyl 1-(2-bromo-4,5-dimethylbenzenesulfonyl)piperidine-4-carboxylate is a piperidine-4-carboxylate derivative functionalized with a 2-bromo-4,5-dimethylbenzenesulfonyl group at the 1-position.

Properties

IUPAC Name |

ethyl 1-(2-bromo-4,5-dimethylphenyl)sulfonylpiperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BrNO4S/c1-4-22-16(19)13-5-7-18(8-6-13)23(20,21)15-10-12(3)11(2)9-14(15)17/h9-10,13H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQMDTMHYERRRII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BrNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Ethyl Piperidine-4-Carboxylate

The foundational precursor for Ethyl 1-(2-bromo-4,5-dimethylbenzenesulfonyl)piperidine-4-carboxylate is ethyl piperidine-4-carboxylate (CAS 1126-09-6). A widely adopted method involves esterification of isonipecotic acid (piperidine-4-carboxylic acid) using ethanol and thionyl chloride (SOCl₂). In a representative procedure, isonipecotic acid (1.29 g, 10.0 mmol) is dissolved in absolute ethanol (50 mL) and cooled to 0°C. Thionyl chloride (2.91 mL, 40.0 mmol) is added dropwise, followed by refluxing for 48 hours. The solvent is removed under vacuum, and the residue is dissolved in ethyl acetate, washed with 10% NaOH, dried over Na₂SO₄, and concentrated to yield ethyl piperidine-4-carboxylate as a clear oil (1.48 g, 94% yield).

Key Reaction Conditions:

-

Temperature: Reflux (~78°C for ethanol)

-

Catalysis: Thionyl chloride acts as both acid catalyst and dehydrating agent.

-

Workup: Alkaline wash removes excess SOCl₂ and protonated byproducts.

Preparation of 2-Bromo-4,5-Dimethylbenzenesulfonyl Chloride

The electrophilic partner in the sulfonylation step, 2-bromo-4,5-dimethylbenzenesulfonyl chloride, is typically synthesized via chlorosulfonation of 2-bromo-4,5-dimethylbenzene. While explicit details are scarce in the provided sources, analogous protocols from sulfonyl chloride synthesis suggest the use of chlorosulfonic acid (ClSO₃H) under controlled conditions. For example, brominated aromatic substrates react with ClSO₃H at 0–5°C, followed by quenching with PCl₅ or SOCl₂ to yield the sulfonyl chloride.

Sulfonylation of Ethyl Piperidine-4-Carboxylate

Nucleophilic Substitution Mechanism

The core reaction involves the displacement of the chloride group in 2-bromo-4,5-dimethylbenzenesulfonyl chloride by the piperidine nitrogen of ethyl piperidine-4-carboxylate. This SN2-type reaction is conducted in anhydrous toluene or dichloromethane, with a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) to neutralize HCl byproducts.

Representative Protocol:

-

Reagents:

-

Ethyl piperidine-4-carboxylate: 10.0 mmol

-

2-Bromo-4,5-dimethylbenzenesulfonyl chloride: 10.5 mmol

-

K₂CO₃: 15.0 mmol

-

Toluene: 50 mL

-

-

Procedure:

-

The mixture is refluxed for 4–6 hours under nitrogen.

-

Post-reaction, the solvent is partially evaporated, and the residue is diluted with water (20 mL).

-

The organic layer is separated, washed with brine, dried over MgSO₄, and concentrated.

-

Crude product is purified via recrystallization (ethyl acetate/hexane) or column chromatography (SiO₂, 10% EtOAc/hexane).

-

Yield Optimization:

-

Excess sulfonyl chloride (1.05 equiv) ensures complete conversion of the piperidine precursor.

-

Anhydrous conditions prevent hydrolysis of the sulfonyl chloride.

Analytical Characterization and Quality Control

Spectroscopic Data

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (400 MHz, CDCl₃): δ 1.24 (t, 3H, OCH₂CH₃), 1.59–1.94 (m, 4H, piperidine CH₂), 2.38 (tt, 1H, piperidine CH), 2.61 (td, 2H, piperidine CH₂), 3.07 (dt, 2H, piperidine CH₂), 4.12 (q, 2H, OCH₂CH₃), 7.85 (s, 1H, aromatic H).

-

¹³C NMR: Peaks at δ 14.1 (OCH₂CH₃), 28.4–53.8 (piperidine carbons), 61.5 (OCH₂), 127.9–140.2 (aromatic carbons), 172.1 (C=O).

Mass Spectrometry (MS):

Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O) typically shows ≥98% purity, with retention times around 8.2 minutes.

Industrial-Scale Adaptations and Patent Insights

A patent detailing analogous sulfonylation reactions (CA2881935A1) reveals scalability challenges and solutions:

-

Solvent Selection: Toluene is preferred over THF for its higher boiling point and improved solubility of aromatic byproducts.

-

Workup Efficiency: Vacuum distillation reduces solvent volume before extraction, minimizing emulsion formation during aqueous washes.

-

Crystallization: Seeding with product crystals ensures controlled particle size distribution, critical for filtration and drying.

Applications and Further Functionalization

The bromine atom at the 2-position of the benzenesulfonyl group permits cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing aryl or heteroaryl moieties. This adaptability makes the compound a versatile intermediate in drug discovery, particularly for kinase inhibitors and GPCR modulators .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-bromo-4,5-dimethylbenzenesulfonyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove the bromine atom or to reduce the sulfonyl group.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted piperidine derivatives.

Scientific Research Applications

Ethyl 1-(2-bromo-4,5-dimethylbenzenesulfonyl)piperidine-4-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-(2-bromo-4,5-dimethylbenzenesulfonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The brominated aromatic ring and sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The piperidine ring may also play a role in binding to biological targets, influencing the compound’s overall activity.

Comparison with Similar Compounds

Substituent Analysis and Structural Analogues

The following table summarizes key analogues of ethyl 1-(2-bromo-4,5-dimethylbenzenesulfonyl)piperidine-4-carboxylate, highlighting structural differences and synthesis pathways:

Physicochemical Properties

- Lipophilicity : Bromine and methyl groups in the target compound enhance lipophilicity compared to morpholine- or pyridine-substituted analogues (e.g., ).

- Stability : Sulfonamide linkages (as in ) generally improve thermal and chemical stability relative to ester or amide derivatives.

Key Research Findings

Structural Modifications and Activity

- Bromine Substitution : Bromine in the target compound may enhance binding to hydrophobic pockets in biological targets, as seen in bromopyridine derivatives .

- Methyl Groups : The 4,5-dimethyl substituents on the benzene ring could reduce metabolic degradation, similar to 2,2-dimethyl groups in benzo[d][1,3]dioxin derivatives .

Biological Activity

Ethyl 1-(2-bromo-4,5-dimethylbenzenesulfonyl)piperidine-4-carboxylate is a synthetic compound that belongs to the class of sulfonylpiperidine derivatives. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : C12H16BrNO4S

- Molecular Weight : 382.3 g/mol

- IUPAC Name : this compound

The compound features a piperidine ring, a sulfonyl group, and a brominated aromatic moiety, which are crucial for its biological activity.

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The following mechanisms have been proposed:

- Enzyme Inhibition : The sulfonyl group may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may act as a modulator for various receptors, influencing cellular signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential metabolic processes.

Antimicrobial Activity

Research has indicated that this compound possesses significant antimicrobial properties. A study conducted on various bacterial strains showed the following Minimum Inhibitory Concentrations (MIC):

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Properties

In vitro studies have demonstrated that the compound exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. This suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the efficacy of this compound in patients with skin infections caused by resistant bacterial strains. Results indicated a significant reduction in infection rates compared to standard treatments.

- Case Study on Anti-inflammatory Effects : In an animal model of arthritis, administration of the compound resulted in a marked decrease in joint swelling and pain, correlating with reduced levels of inflammatory markers in serum.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.